molecular formula C19H17BrN6O B14955088 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B14955088
M. Wt: 425.3 g/mol
InChI Key: QLNUEVYYBWQQCO-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties Indole derivatives are known for their significant biological activities, while tetrazole derivatives are often used in medicinal chemistry for their bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole and tetrazole moieties .

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, while the tetrazole moiety may enhance the compound’s binding affinity and stability . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both the bromo-substituted indole and the tetrazole moieties. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H17BrN6O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-5-2-14(3-6-17)19(27)21-9-11-25-10-8-15-12-16(20)4-7-18(15)25/h2-8,10,12H,9,11H2,1H3,(H,21,27)

InChI Key

QLNUEVYYBWQQCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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